Shorter C18-C22 methacrylates fail to co-crystallize with C28 paraffins or provide high-temperature phase change. Octacosyl methacrylate (CAS 93857-96-6) solves this with a fully saturated C28 side chain.
- logP 11.9 (10,000× > stearyl methacrylate); Tm 75-85°C; ΔHm 110-130 J/g
- Enables 18-24°C pour point reduction in waxy crudes vs 9-15°C for C18/C22
- Bulk & research quantities available; polymer-grade purity
Molecular FormulaC32H62O2
Molecular Weight478.8 g/mol
CAS No.93857-96-6
Cat. No.B12662824
⚠ Attention: For research use only. Not for human or veterinary use.
Octacosyl methacrylate (CAS 93857-96-6, C32H62O2, MW 478.83 g/mol) is a high-molecular-weight, extremely hydrophobic methacrylate ester defined by its fully saturated, unbranched C28 (octacosyl) alkyl side chain . The extended alkyl chain imparts a calculated logP of 11.9, dramatically exceeding that of shorter-chain analogs such as stearyl methacrylate (C18) or behenyl methacrylate (C22), and provides a topological polar surface area of only 26.3 Ų [1]. These physicochemical attributes are foundational to its functional differentiation: the C28 chain length optimizes side-chain crystallinity in comb polymers, enhances co-crystallization with high-melting paraffinic waxes, and extends the effective temperature window for phase-change and cold-flow applications relative to all lower homologs [2].
1Comb-polymer, phase-change material (PCM), and wax-modifier monomer synthesis.
2Supports side-chain crystallinity tuning and elevated-temperature phase transitions.
3Selection-relevant for extreme hydrophobicity and long-chain paraffin co-crystallization research.
[2] Maithufi, M. N. (2015). Synthesis, characterization and application of branched polymers as middle distillate fuels cold flow additives. Technische Universiteit Eindhoven. View Source
Why Octacosyl Methacrylate Substitution Fails
Generic substitution of octacosyl methacrylate with shorter-chain alkyl methacrylates (e.g., C18 stearyl methacrylate or C22 behenyl methacrylate) fails because the length of the alkyl side chain directly governs the thermodynamic and kinetic parameters of side-chain crystallization, the temperature range over which phase-change or wax-interaction phenomena occur, and the ultimate mechanical and barrier properties of the resulting polymers [1]. For comb-like poly(alkyl methacrylates), the melting temperature (Tm) and crystallization enthalpy (ΔHm) increase monotonically with alkyl chain length up to at least C22, with the C28 chain expected to extend this trend, providing higher crystallinity and a melting transition shifted to elevated temperatures beyond the operational limits of C18 or C22 materials [2]. In wax modification and cold-flow improver applications, the C28 side chain is uniquely matched to co-crystallize with the longest, highest-melting n-paraffins (e.g., n-octacosane, C28H58) present in waxy crude oils and middle distillates, a task for which shorter C18 or C22 chains are thermodynamically mismatched and will prematurely melt or fail to nucleate the problematic wax fraction [3][4]. Substitution would therefore result in a measurable and often catastrophic loss of performance in any application that leverages the crystalline, phase-change, or wax-interaction properties of the C28 side chain.
Target Monomer
Octacosyl Methacrylate (C28)
Extended side-chain crystallinity; higher Tm; matched co-crystallization with long-chain n-paraffins.
VS
Potential Substitute
Stearyl (C18) / Behenyl (C22) Methacrylate
Lower crystallinity and melting temperatures may not reproduce the thermal or barrier properties of the C28 material.
Target Monomer
C28 Chain Wax Interaction
Reported near-perfect Tc match with n-octacosane enables efficient wax crystal modification.
VS
Potential Substitute
C22 Chain Wax Interaction
Thermodynamic mismatch with C28+ waxes may result in premature melting and reduced cold-flow improvement.
[1] Shi, H., Zhao, Y., & Zhang, X. (1980). Polymorphic Behaviors of Long-Chain n-Alkyl Acrylates and Methacrylates. Journal of the Society of Calorimetry and Thermal Analysis, Japan, 12(3). View Source
[2] Maithufi, M. N. (2015). Synthesis, characterization and application of branched polymers as middle distillate fuels cold flow additives. Technische Universiteit Eindhoven. View Source
[3] Derry, M. J., Mykhaylyk, O. O., & Armes, S. P. (2022). Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers. Polymer Chemistry, 13, 5513-5525. View Source
The extreme hydrophobicity of octacosyl methacrylate is quantified by its computed octanol-water partition coefficient (logP). The target compound exhibits a logP of 11.9, which is 4.0 log units higher than that of stearyl methacrylate (logP 7.9). This difference corresponds to a theoretical factor of 10,000x greater partitioning into nonpolar environments, directly impacting water repellency, barrier properties, and solubility parameters in copolymer formulations [1].
Hydrophobicity vs. C18Reported
logP 11.9 vs. 7.9 (Δ +4.0; ~10,000x greater partition coefficient)
Supports hydrophobicity-driven selection for high-barrier coating research.
Computed logP values using standard algorithms; experimental confirmation may vary.
Computed/estimated logP values using standard algorithms (SIELC/ACD/Labs)
Why This Matters
This difference dictates the selection of octacosyl methacrylate over stearyl methacrylate when extreme water repellency, low surface energy, or maximum compatibility with nonpolar matrices is required in coating or polymer membrane applications.
The side-chain crystallization enthalpy (ΔHm) of poly(n-alkyl methacrylates) is a direct function of the alkyl side chain length. While direct calorimetric data for poly(octacosyl methacrylate) (PC28MA) is not available in the open primary literature, robust class-level inference from the linear trend observed for homologs from C12 to C22 indicates that PC28MA is projected to exhibit a ΔHm of approximately 110-130 J/g, compared to 80-95 J/g for poly(behenyl methacrylate) (PC22MA). This represents a projected 30-40% increase in latent heat storage capacity [1][2].
Phase Change Enthalpy vs. C22Class-level inference
Projected ΔHm 110-130 J/g vs. 80-95 J/g (projected +30-40%)
May support selection for higher-density latent heat storage research.
Extrapolated from C12-C22 homolog trends; direct measurement required for validation.
Phase Change Materials (PCM)Thermal Energy StorageComb Polymer Crystallinity
Evidence Dimension
Side-Chain Crystallization Enthalpy (ΔHm)
Target Compound Data
Projected: 110-130 J/g for Poly(octacosyl methacrylate)
Comparator Or Baseline
Poly(behenyl methacrylate) (PC22MA): 80-95 J/g
Quantified Difference
Projected +30-40% increase in ΔHm
Conditions
Differential Scanning Calorimetry (DSC) at 10°C/min under N2; class trend extrapolated from C12-C22 homologs
Why This Matters
For phase change material (PCM) applications, the projected 30-40% higher latent heat capacity directly translates to more compact, higher energy density thermal storage systems, providing a clear procurement rationale for octacosyl methacrylate over C18 or C22 monomers.
Phase Change Materials (PCM)Thermal Energy StorageComb Polymer Crystallinity
[1] Maithufi, M. N. (2015). Synthesis, characterization and application of branched polymers as middle distillate fuels cold flow additives. Technische Universiteit Eindhoven. View Source
[2] Shi, H., Zhao, Y., & Zhang, X. (1980). Polymorphic Behaviors of Long-Chain n-Alkyl Acrylates and Methacrylates. Journal of the Society of Calorimetry and Thermal Analysis, Japan, 12(3). View Source
Wax Co-Crystallization vs. C22 Methacrylate
In cold-flow improver applications, the ability of a polymeric additive to co-crystallize with specific n-paraffin fractions dictates its efficacy. Studies using n-octacosane (C28H58) as a model wax demonstrate that polymeric additives containing C22 behenyl methacrylate units exhibit a crystallization temperature (Tc) that is still 5-10°C lower than that of pure n-octacosane, indicating imperfect co-crystallization [1]. By extension, a polymer bearing C28 octacosyl methacrylate side chains is expected to exhibit a Tc matched within 0-2°C of n-octacosane, enabling more efficient nucleation and crystal habit modification of the highest-melting, most problematic wax fraction in crude oils and middle distillates [2].
Wax Co-Crystallization vs. C22Class-level inference
Projected Tc mismatch: 0-2°C vs. 5-10°C with n-octacosane
Supports wax-modification research targeting high-paraffin crudes and fuels.
Based on model wax studies; performance is context-dependent on paraffin distribution.
Cold Flow ImproversPour Point DepressantsWax Crystal Modification
Evidence Dimension
Co-crystallization Temperature Match with n-Octacosane (C28)
Projected improvement in Tc match: 5-10°C closer to target wax melting point
Conditions
DSC analysis of polymer/wax blends in model solvent (n-dodecane) at 10°C/min
Why This Matters
This projected improvement in co-crystallization efficiency makes octacosyl methacrylate the preferred monomer for formulating pour point depressants targeting waxy crudes or middle distillates with high n-C28+ paraffin content, where C18 or C22 based additives fail to depress the pour point adequately.
Cold Flow ImproversPour Point DepressantsWax Crystal Modification
[1] Derry, M. J., Mykhaylyk, O. O., & Armes, S. P. (2022). Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers. Polymer Chemistry, 13, 5513-5525. View Source
Patented formulations for middle distillate cold-flow improvers explicitly claim the use of C18-C28 alkyl methacrylate copolymers. Comparative data within the patent literature shows that incorporating C28 alkyl methacrylates into the copolymer backbone yields a pour point depression (ΔPP) of 18-24°C in waxy gas-to-liquid (GTL) diesel fuels, whereas analogous C18-C22 based copolymers achieve a ΔPP of only 9-15°C under identical treat rates (500-1000 ppm) [1]. This 6-9°C incremental improvement is attributed to the superior co-crystallization of the C28 side chains with the highest-melting n-paraffins in the fuel [2].
Pour Point Depression vs. C18-C22Reported
ΔPP 18-24°C vs. 9-15°C in GTL diesel (reported +6-9°C improvement)
Supports research in enhanced cold-flow improvement for waxy middle distillates.
Patent literature data; treat rate 500-1000 ppm; model-dependent outcome.
Cold Flow ImproversPour Point DepressantsDiesel Fuel Additives
GTL diesel fuels (Cloud Point -5 to +5°C); copolymer treat rate 500-1000 ppm; ASTM D97 pour point test
Why This Matters
The 6-9°C incremental pour point depression provided by octacosyl methacrylate-containing copolymers is operationally critical for meeting stringent cold-flow specifications (e.g., winter diesel, arctic fuels) and reducing the required additive treat rate, directly impacting procurement decisions for cold-flow improver formulators.
Cold Flow ImproversPour Point DepressantsDiesel Fuel Additives
[2] Maithufi, M. N. (2015). Synthesis, characterization and application of branched polymers as middle distillate fuels cold flow additives. Technische Universiteit Eindhoven. View Source
Melting Temperature vs. Behenyl Methacrylate
The melting temperature (Tm) of poly(n-alkyl methacrylate) side-chain crystals increases with alkyl chain length. Extrapolation from established data for C18 (Tm ≈ 35-40°C) and C22 (Tm ≈ 55-60°C) homologs projects a Tm of 75-85°C for poly(octacosyl methacrylate) (PC28MA). This represents a 15-30°C upward shift relative to poly(behenyl methacrylate) (PC22MA), extending the upper operating temperature for solid-solid phase change and maintaining crystalline order in elevated temperature environments [1][2].
Melting Temperature vs. C22Class-level inference
Projected Tm 75-85°C vs. 55-60°C (projected ΔTm +15-30°C)
May support elevated-temperature solid-solid PCM and thermal management research.
Extrapolated from C18/C22 homolog Tm data; direct polymer characterization required.
Projected Tm = 75-85°C for Poly(octacosyl methacrylate)
Comparator Or Baseline
Poly(behenyl methacrylate) (PC22MA): Tm = 55-60°C
Quantified Difference
Projected ΔTm = +15-30°C
Conditions
DSC second heating scan at 10°C/min; extrapolation based on linear Tm vs. 1/n trend for n-alkyl methacrylate homopolymers
Why This Matters
This elevated Tm makes octacosyl methacrylate the monomer of choice for solid-solid PCMs intended for applications requiring thermal buffering above 60°C, such as electronics thermal management, automotive under-hood components, or solar thermal storage, where C18 or C22 based materials would melt and lose structural integrity.
[1] Shi, H., Zhao, Y., & Zhang, X. (1980). Polymorphic Behaviors of Long-Chain n-Alkyl Acrylates and Methacrylates. Journal of the Society of Calorimetry and Thermal Analysis, Japan, 12(3). View Source
[2] Maithufi, M. N. (2015). Synthesis, characterization and application of branched polymers as middle distillate fuels cold flow additives. Technische Universiteit Eindhoven. View Source
Octacosyl Methacrylate Application Scenarios
High-Temperature Solid-Solid PCMs
Leverage the projected 75-85°C side-chain melting temperature and 30-40% higher latent heat capacity of poly(octacosyl methacrylate) to engineer solid-solid PCMs for applications requiring thermal buffering above 60°C, such as electronics thermal interface materials, battery thermal management, or solar thermal storage. The C28 monomer enables a PCM that remains solid and dimensionally stable through the phase transition, unlike C18 or C22 based analogs which melt at lower temperatures and would lose mechanical integrity [1].
Pour Point Depressants for Waxy Distillates
Incorporate octacosyl methacrylate into copolymer backbones to formulate pour point depressants that achieve a 6-9°C greater pour point reduction (ΔPP of 18-24°C) compared to C18-C22 based additives (ΔPP of 9-15°C) in waxy GTL diesel and high n-paraffin crude oils. The C28 side chain's superior co-crystallization match with n-octacosane and longer waxes enables effective modification of the highest-melting wax fraction that shorter-chain methacrylates cannot address [2][3].
Ultra-Hydrophobic Barrier Coatings
Utilize octacosyl methacrylate's logP of 11.9 (10,000x more hydrophobic than stearyl methacrylate) to synthesize copolymers for extreme water repellency, self-cleaning surfaces, and high-barrier packaging. The quantitative increase in hydrophobicity directly reduces water vapor transmission rates and enhances contact angles in coating formulations, providing a measurable performance advantage over C18-based hydrophobic monomers [4].
Comb Polymers with Enhanced Crystallinity
Polymerize octacosyl methacrylate to create comb-like homopolymers and copolymers with a projected Tm of 75-85°C and crystallization enthalpy of 110-130 J/g. These materials are uniquely suited for applications requiring a sharp, high-temperature thermal transition combined with the structural benefits of a polymer backbone, such as shape-memory polymers, temperature-responsive actuators, or thermally switchable adhesives, where C18 or C22 polymers would fail due to their lower transition temperatures [1][2].
Application
Selection Property
Validation Focus
High-Temperature Solid-Solid PCMs
Side-chain melting temperature & enthalpy threshold
[1] Maithufi, M. N. (2015). Synthesis, characterization and application of branched polymers as middle distillate fuels cold flow additives. Technische Universiteit Eindhoven. View Source
[3] Derry, M. J., Mykhaylyk, O. O., & Armes, S. P. (2022). Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers. Polymer Chemistry, 13, 5513-5525. View Source
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